2-chloro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide
Description
The compound 2-chloro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide is a benzamide derivative characterized by three key structural motifs:
4-Fluoro-3-methylbenzenesulfonyl group: This sulfonyl moiety improves metabolic stability and may influence solubility.
Thiophen-2-yl-ethyl chain: The thiophene heterocycle contributes to lipophilicity and π-π stacking interactions.
This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to nitroaromatic structures.
Properties
IUPAC Name |
2-chloro-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O5S2/c1-12-9-14(5-7-17(12)22)31(28,29)19(18-3-2-8-30-18)11-23-20(25)15-6-4-13(24(26)27)10-16(15)21/h2-10,19H,11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJHWEIPFZLLFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluoro-3-methylbenzenesulfonyl chloride and 2-(thiophen-2-yl)ethylamine. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-chloro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of functional groups such as the nitro and sulfonyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analog 1: 2-Chloro-6-Fluoro-N-[2-(4-Fluoro-3-Methylbenzenesulfonyl)-2-(Thiophen-2-Yl)Ethyl]Benzamide
Key Differences :
- Substitution pattern : The benzamide ring features 2-chloro and 6-fluoro groups instead of 4-nitro (target compound).
- Biological Implications : Fluorine atoms may enhance membrane permeability but reduce polar interactions compared to the nitro group.
Source : This analog is structurally closest to the target compound, differing only in the benzamide substituents .
Structural Analog 2: 5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-Yl]-2-Nitrobenzamide
Key Differences :
- Heterocyclic Core : A thiazol ring replaces the thiophen-ethyl-sulfonyl chain.
- Substituents : A methoxy group on the phenyl ring introduces steric bulk and electron-donating effects.
Structural Analog 3: 2-Chloro-N-[4-(6-Methyl-1,3-Benzothiazol-2-Yl)Phenyl]-4-Nitrobenzamide
Key Differences :
- Benzothiazol Moiety : The benzothiazol group increases aromatic surface area, enhancing π-π interactions.
- Nitro Group Retention : The 4-nitrobenzamide core is retained, suggesting similar electronic profiles.
Structural Analog 4: 2-(2-Fluoro-Phenoxy)-N-{5-[2-(4-Methoxy-Phenyl)-Pyridin-3-Yl][1,3,4]Thiadiazol-2-Yl}-Acetamide
Key Differences :
- Thiadiazol-Pyridinyl Scaffold : Replaces the sulfonyl-thiophen-ethyl chain, altering hydrophobicity.
- Cytotoxicity Data: Compound 7d (fluoro-phenoxy derivative) showed IC50 = 1.8 µM against Caco-2 cells, highlighting the impact of electron-withdrawing groups .
Comparative Analysis Table
*Estimated based on structural formula.
Key Findings and Implications
Nitro Group Significance : The 4-nitro substitution in the target compound likely enhances binding to electron-deficient biological targets (e.g., nitroreductases) compared to fluoro or chloro analogs.
Sulfonyl vs. Heterocycles : Sulfonyl groups (target compound) improve metabolic stability, whereas thiazol/benzothiazol analogs may prioritize target specificity.
Thiophen vs. Thiadiazol : Thiophen-ethyl chains offer conformational flexibility, while rigid thiadiazol-pyridinyl scaffolds (e.g., compound 7d) optimize steric interactions for cytotoxicity.
Biological Activity
The compound 2-chloro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide represents a significant area of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C17H16ClFNO4S
- Molecular Weight : 393.83 g/mol
Structural Features
| Feature | Description |
|---|---|
| Chlorine Atom | Substituent enhancing lipophilicity |
| Fluorine Atom | Potential for increased biological activity |
| Nitro Group | Known for various pharmacological effects |
| Sulfonyl Group | Enhances solubility and bioavailability |
Anticancer Activity
Recent studies have indicated that nitrobenzoate-derived compounds exhibit various biological activities, including anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in certain cancer cell lines. For instance, nitrobenzoate derivatives have been reported to suppress metastatic activity by inhibiting tumor-cell-induced platelet aggregation .
Antidiabetic Potential
Research into related compounds has demonstrated significant antidiabetic effects. For example, derivatives similar to the target compound have been shown to inhibit α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. This inhibition leads to reduced blood glucose levels, making these compounds potential candidates for diabetes management .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be closely linked to its structural components. The presence of electron-withdrawing and electron-donating groups on the phenyl ring significantly influences its inhibitory potential against various enzymes. For instance, compounds with a nitro group at specific positions exhibited enhanced activity against α-glucosidase .
Key Findings from SAR Studies
| Compound | IC50 Value (μM) | Notable Features |
|---|---|---|
| 5o | 10.75 ± 0.52 | Optimal positioning of electron groups |
| 5m | 0.90 ± 0.31 | Enhanced activity due to specific substitutions |
Study 1: Anticancer Effects
In a study examining the effects of nitrobenzoate-derived compounds on cancer cells, Compound X8 , a related nitrobenzoate derivative, was found to significantly impair vascular development in tumors, indicating potential antiangiogenic properties that could be leveraged for cancer therapy .
Study 2: Antidiabetic Activity
Another study focused on the antidiabetic properties of related benzamide derivatives showed that modifications at the para position of the phenyl ring led to increased inhibition of α-glucosidase and α-amylase enzymes. This suggests that similar modifications could enhance the efficacy of This compound as an antidiabetic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
